4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
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Overview
Description
4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide group and a trifluoromethyl-substituted imidazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include chloroform, trifluoroacetic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may involve the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamide or imidazolidinone compounds .
Scientific Research Applications
4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A herbicide with a similar imidazolidinone structure.
Flumioxazin: Another herbicide with structural similarities.
Flubendiamide: An insecticide with a related chemical framework.
Uniqueness
4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide stands out due to its unique combination of a chloro-substituted benzamide group and a trifluoromethyl-substituted imidazolidinone ring. This structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H11ClF3N3O3 |
---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C17H11ClF3N3O3/c18-11-8-6-10(7-9-11)13(25)22-16(17(19,20)21)14(26)24(15(27)23-16)12-4-2-1-3-5-12/h1-9H,(H,22,25)(H,23,27) |
InChI Key |
CCSIYHNKEFKGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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